molecular formula C23H19N3NaO9S3 B1200254 C.I. Acid red 106 CAS No. 6844-74-2

C.I. Acid red 106

Cat. No.: B1200254
CAS No.: 6844-74-2
M. Wt: 600.6 g/mol
InChI Key: VKBIAWIONBIBLC-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of Acid Red 106 is intrinsically linked to the broader historical evolution of synthetic azo dyes, which emerged from the foundational discoveries in organic chemistry during the late 19th and early 20th centuries. The synthesis methodology for Acid Red 106 follows established azo dye preparation techniques that were developed through decades of chemical research and industrial optimization. The compound's creation involved sophisticated diazotization and coupling reactions, representing the culmination of extensive research into azo coupling chemistry that had been advancing since the discovery of the first synthetic azo dyes.

The specific synthetic pathway for Acid Red 106 involves the diazotization of aniline followed by coupling with specialized naphthalene derivatives, a process that required significant advancement in organic synthesis techniques. Historical records indicate that the preparation method utilizes either 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid or 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid as coupling components, demonstrating the sophisticated understanding of aromatic chemistry that had developed by the time of its synthesis. The industrial-scale production of Acid Red 106 became feasible through refinements in reaction control, including precise temperature management, pH optimization, and reaction timing protocols that ensure high yield and minimal byproduct formation.

The compound's development also reflects the growing demand for stable, water-soluble dyes in the expanding textile and food industries of the 20th century. The successful synthesis of Acid Red 106 represented a significant achievement in creating dyes that could maintain color integrity while providing excellent solubility characteristics essential for industrial applications. This historical progression demonstrates how the compound emerged from both theoretical advances in organic chemistry and practical industrial requirements for high-performance colorants.

Classification within Azo Dye Family

Acid Red 106 is classified as a monoazo dye, containing a single azo group (-N=N-) within its molecular structure, which places it within the Color Index classification system ranging from 11,000 to 19,999. This classification system, developed by the Society of Dyers and Colorists, provides a systematic approach to categorizing azo dyes based on their structural characteristics and the number of azo linkages present in the molecule. The monoazo classification indicates that Acid Red 106 contains one azo bridge connecting aromatic ring systems, which is fundamental to its color-producing properties and chemical behavior.

Within the broader azo dye family, monoazo compounds like Acid Red 106 are distinguished from disazo dyes (Color Index numbers 20,000-29,999), trisazo dyes (30,000-34,999), and polyazo dyes (35,000-36,999) by their simpler molecular architecture. This structural simplicity often translates to more predictable dyeing behavior and easier synthesis procedures compared to more complex multi-azo systems. The monoazo structure of Acid Red 106 contributes to its excellent light fastness properties and thermal stability, characteristics that are highly valued in industrial applications.

The compound's classification within the acid dye category further defines its chemical properties and application methods. Acid dyes are characterized by their anionic nature, typically containing sulfonic acid groups that provide water solubility and enable binding to positively charged substrates. Acid Red 106 contains multiple sulfonic acid groups in its structure, which enhance its water solubility and facilitate its interaction with protein fibers such as wool and silk. This dual classification as both a monoazo and acid dye positions Acid Red 106 within a specific subset of colorants known for their versatility and reliability in textile and industrial applications.

Nomenclature and Identification Systems

The nomenclature system for Acid Red 106 encompasses multiple identification frameworks that reflect both its chemical structure and regulatory classifications across different industries and geographical regions. The primary Chemical Abstracts Service registry number 6844-74-2 serves as the definitive identifier for this compound in chemical databases and regulatory documentation. This numerical designation ensures unambiguous identification across international scientific and commercial communications, preventing confusion that might arise from varied common names or regional terminology variations.

The Color Index system assigns Acid Red 106 the designation C.I. 18110, which places it within the systematic classification framework used globally by the dye and pigment industries. This Color Index number provides immediate information about the compound's chemical class and structural characteristics to industry professionals. The European Community has assigned the compound the EINECS number 229-931-2, which facilitates its identification within European chemical regulation and trade systems. Additionally, the UNII (Unique Ingredient Identifier) designation MJV025N2OK provides standardization for pharmaceutical and food industry applications.

The systematic chemical nomenclature for Acid Red 106 follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being disodium 4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate. Alternative systematic names include 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-3-(phenylazo)-, disodium salt, which emphasizes the compound's structural components. Common commercial names include Benzyl Fast Red B, Acid Brilliant Red BB, and various manufacturer-specific designations that reflect regional preferences and historical naming conventions.

Table 1: Identification Systems for Acid Red 106

Identification System Designation Purpose
Chemical Abstracts Service 6844-74-2 Primary chemical registry
Color Index C.I. 18110 Industry classification
Color Index Generic Name C.I. Acid Red 106 Standardized dye identification
EINECS 229-931-2 European chemical inventory
UNII MJV025N2OK Pharmaceutical/food identification
MDL Number MFCD00010497 Chemical database reference
DSSTox ID DTXSID1041710 Environmental database

Global Industrial Significance

The global industrial significance of Acid Red 106 extends across multiple sectors, with textile manufacturing representing the primary application area where the compound demonstrates exceptional performance characteristics. The dye's ability to provide vibrant red coloration with excellent fastness properties has established it as a preferred choice for dyeing wool, silk, and polyamide fabrics. Industrial textile operations utilize Acid Red 106 in both direct dyeing processes and printing applications, where its water solubility and color stability ensure consistent results across large-scale production runs. The compound's compatibility with various fiber types and dyeing conditions has made it an integral component of textile manufacturing operations worldwide.

Beyond textile applications, Acid Red 106 serves critical functions in the paper and leather industries, where its coloring properties contribute to product aesthetics and market appeal. The compound's use in paper coloration provides manufacturers with a reliable method for producing colored papers with consistent hue and saturation. In leather processing, Acid Red 106 enables the production of red-colored leather goods while maintaining the material's flexibility and durability characteristics essential for commercial applications. The dye's chemical stability ensures that colored leather products retain their appearance throughout their service life.

The industrial cleaning and detergent sectors represent another significant application area for Acid Red 106, where the compound serves both functional and marketing purposes. Manufacturers incorporate the dye into cleaning products, soaps, and detergents to provide visual identification and enhance consumer appeal. The compound's stability in alkaline conditions makes it particularly suitable for use in cleaning formulations where pH levels may vary significantly during use. Additionally, Acid Red 106 finds application in electrochemical aluminum coloring processes, where its properties enable the production of colored aluminum surfaces for decorative and functional purposes.

Table 2: Industrial Applications and Usage Characteristics

Industry Sector Application Usage Rate Key Properties Utilized
Textile Manufacturing Wool and silk dyeing 0.001-1.0% by weight Water solubility, color fastness
Paper Industry Paper coloration Variable by product Color intensity, stability
Leather Processing Leather dyeing Application-specific Chemical stability, penetration
Cleaning Products Soap and detergent coloring Low concentration Alkaline stability, visibility
Metal Processing Electrochemical aluminum Process-dependent Chemical compatibility
Ink Manufacturing Color pigment production Formulation-specific Color density, stability

The compound's role in food coloring applications, designated as Food Red Number 106, demonstrates its significance in the global food industry where safety and color consistency are paramount. Research has shown that Food Red Number 106 maintains its coloring properties across various food matrices while meeting regulatory requirements for food additives. The purification and quality control processes for food-grade Acid Red 106 involve sophisticated separation techniques to ensure the highest purity levels required for consumption applications. This food industry application represents a high-value market segment where the compound's reliable performance characteristics justify premium pricing and stringent quality control measures.

Properties

CAS No.

6844-74-2

Molecular Formula

C23H19N3NaO9S3

Molecular Weight

600.6 g/mol

IUPAC Name

disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C23H19N3O9S3.Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35);

InChI Key

VKBIAWIONBIBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na]

Other CAS No.

6844-74-2

Synonyms

C.I. Acid Red 106

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACID RED 106, typically involves the diazotization of aniline followed by coupling with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid. The reaction conditions often include maintaining an alkaline environment to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of ACID RED 106, involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of temperature, pH, and reaction time. The final product is usually isolated by filtration, washed, and dried to obtain a pure crystalline powder .

Chemical Reactions Analysis

Types of Reactions

ACID RED 106, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ACID RED 106, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ACID RED 106, primarily involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the compound to bind to various substrates, facilitating its use as a dye. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines, which can further interact with biological molecules .

Comparison with Similar Compounds

Performance :

  • Fastness properties: Excellent lightfastness (4–5/5), washing fastness (4–5/5), perspiration resistance (4/5), and seawater resistance (4/5) .
Structural and Molecular Comparison
Property Acid Red 106 Direct Yellow 106 Acid Orange 7 (AO7)
CAS Number 6844-74-2 12222-60-5 633-96-5
Molecular Formula C23H17N3Na2O9S3 C48H33N8NaO18S6 C16H11N2NaO4S
Molecular Weight 621.57 g/mol 1225.18 g/mol 350.32 g/mol
Azo Groups 1 3 1
Sulfonic Acid Groups 3 6 1

Key Structural Differences :

  • Acid Red 106 is a monoazo dye with three sulfonic acid groups, enhancing water solubility and anionic character.
  • Direct Yellow 106 is a trisazo dye with six sulfonic acid groups, optimized for cellulose fiber dyeing .
  • AO7, a simpler monoazo dye, lacks sulfonic acid groups, reducing solubility and fastness .
Application and Performance
Parameter Acid Red 106 Direct Yellow 106 AO7
Primary Substrates Wool, silk, nylon Cotton, cellulose Leather, paper
Lightfastness 4–5/5 3/5 2/5
Washfastness 4–5/5 4/5 2/5
Toxicity Limited data Low High (genotoxic)

Performance Insights :

  • Acid Red 106 outperforms AO7 and Direct Yellow 106 in fastness due to its sulfonic acid and sulfonamide groups, which improve fiber affinity .
  • AO7 exhibits significant ecotoxicity, causing chromosomal anomalies in Allium cepa and histopathological changes in fish .
Regulatory and Environmental Impact
  • Acid Red 26 (structurally similar to Acid Red 106) is restricted under EU Ecolabel due to carcinogenic aromatic amine metabolites .
  • Human gut microbiota (e.g., Clostridium perfringens) can reduce azo bonds, releasing aromatic amines .
  • Direct Yellow 106 shows lower toxicity but is less biodegradable due to its complex trisazo structure .

Q & A

Q. How can researchers design controlled experiments to investigate the photostability of ACID RED 106 under varying environmental conditions?

Methodological Answer:

  • Begin by defining the independent variables (e.g., UV intensity, pH, temperature) and dependent variables (e.g., degradation rate, spectral changes). Use a factorial design to systematically vary conditions while maintaining controls.
  • Employ UV-Vis spectroscopy to monitor absorbance changes over time, and validate results with HPLC for quantification of degradation products .
  • Document protocols rigorously, including calibration standards and instrument settings, to ensure reproducibility .

Q. What analytical techniques are most effective for quantifying ACID RED 106 in complex matrices (e.g., wastewater)?

Methodological Answer:

  • Prioritize separation techniques like HPLC coupled with diode-array detection (DAD) or mass spectrometry (MS) to isolate ACID RED 106 from interfering compounds.
  • Validate methods using spike-and-recovery experiments in representative matrices, and report limits of detection (LOD) and quantification (LOQ) with statistical confidence intervals .
  • Cross-reference results with standardized protocols from environmental chemistry literature to ensure methodological alignment .

Q. How should researchers control experimental variables when studying the dye’s interaction with biomolecules (e.g., proteins)?

Methodological Answer:

  • Fix parameters such as ionic strength, temperature, and protein concentration while varying dye-to-protein ratios.
  • Use spectroscopic titration (e.g., fluorescence quenching) to quantify binding constants, and validate with isothermal titration calorimetry (ITC) for thermodynamic data .
  • Replicate experiments across multiple batches to account for biomolecule variability, and apply ANOVA to assess significance .

Advanced Research Questions

Q. What strategies resolve contradictions in reported data on ACID RED 106’s oxidative degradation pathways?

Methodological Answer:

  • Conduct comparative studies using identical reaction conditions (e.g., oxidant concentration, pH) as conflicting literature.
  • Employ advanced mass spectrometry (e.g., LC-QTOF-MS) to identify transient intermediates and propose unified mechanistic pathways .
  • Perform kinetic modeling to reconcile discrepancies, considering variables like dissolved oxygen levels or catalyst impurities often overlooked in prior work .

Q. How can computational models be developed to predict ACID RED 106’s adsorption behavior on novel nanomaterials?

Methodological Answer:

  • Use density functional theory (DFT) or molecular dynamics (MD) simulations to model dye-nanomaterial interactions. Calibrate models with experimental adsorption isotherms (e.g., Langmuir vs. Freundlich).
  • Validate predictions using XPS or FTIR to confirm binding mechanisms (e.g., electrostatic vs. π-π interactions) .
  • Publish raw simulation parameters (e.g., force fields, convergence criteria) to enable replication .

Q. What methodologies detect and quantify trace degradation products of ACID RED 106 with unknown toxicity profiles?

Methodological Answer:

  • Combine non-targeted analysis (e.g., high-resolution LC-MS) with toxicity prediction software (e.g., EPA’s TEST) to prioritize compounds for further study.
  • Synthesize suspected degradation products as reference standards for conclusive identification .
  • Collaborate with toxicology labs to design bioassays (e.g., zebrafish embryo tests) for ecotoxicological validation .

Guidance for Structuring Research

  • Data Management : Archive raw spectra, chromatograms, and computational outputs in standardized formats (e.g., .cdf for chromatography) with metadata .
  • Statistical Rigor : Apply multivariate analysis (e.g., PCA) to disentangle correlated variables in complex datasets .
  • Ethical Compliance : Disclose all funding sources and potential conflicts of interest, adhering to journal policies .

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